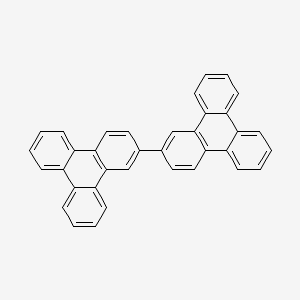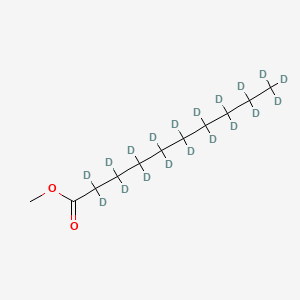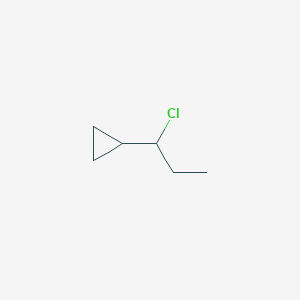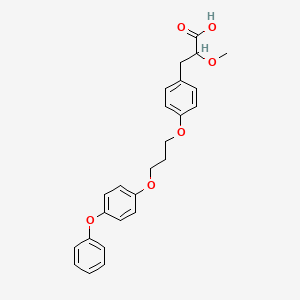
2,2'-Bitriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bitriphenylene is an organic compound with the molecular formula C36H22 It is a derivative of triphenylene, consisting of two triphenylene units connected at the 2-position
Métodos De Preparación
The synthesis of 2,2’-Bitriphenylene typically involves the coupling of two triphenylene units. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions, which provide a more efficient and selective route to the desired product .
Análisis De Reacciones Químicas
2,2’-Bitriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 2,2’-Bitriphenylene into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of 2,2’-Bitriphenylene.
Aplicaciones Científicas De Investigación
2,2’-Bitriphenylene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Organic Electronics: This compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Chemical Sensors: 2,2’-Bitriphenylene derivatives are used in the design of chemical sensors for detecting various analytes, including gases and metal ions.
Mecanismo De Acción
The mechanism of action of 2,2’-Bitriphenylene in its applications is primarily based on its ability to participate in π-π stacking interactions and its electronic properties. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes through the device. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in chemical sensors or the formation of excitons in OLEDs .
Comparación Con Compuestos Similares
2,2’-Bitriphenylene can be compared with other similar compounds, such as:
Triphenylene: The parent compound of 2,2’-Bitriphenylene, known for its planar structure and electronic properties.
2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry, with applications in catalysis and materials science.
2,2’-Bithiophene: A compound with two thiophene units, used in the development of organic semiconductors and conductive polymers.
2,2’-Bitriphenylene is unique due to its larger conjugated system and potential for higher charge mobility, making it a valuable compound in advanced materials and electronic applications.
Propiedades
Fórmula molecular |
C36H22 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-triphenylen-2-yltriphenylene |
InChI |
InChI=1S/C36H22/c1-3-13-29-25(9-1)27-11-5-7-15-31(27)35-21-23(17-19-33(29)35)24-18-20-34-30-14-4-2-10-26(30)28-12-6-8-16-32(28)36(34)22-24/h1-22H |
Clave InChI |
VSULMNMDXCGMFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)

![1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione](/img/structure/B15125780.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)


![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)

![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)

![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)
